1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S2/c18-15-3-4-17(19)14(8-15)12-25(21,22)20(9-13-5-6-23-11-13)10-16-2-1-7-24-16/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXWLHWKNLBLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Difluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a difluorophenyl group, furan, and thiophene moieties, contributing to its unique biological activities. The methanesulfonamide functional group enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth through various mechanisms, including disruption of folate synthesis pathways. The specific activity of this compound against specific bacterial strains remains to be fully elucidated but suggests potential as an antibiotic candidate.
Anticancer Potential
Sulfonamides have been explored for their anticancer properties. The compound under discussion may inhibit tumor growth through apoptosis induction and cell cycle arrest. Preliminary studies suggest that it could modulate key signaling pathways involved in cancer progression, including those related to apoptosis and proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. For example, certain sulfonamide derivatives have demonstrated efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This activity may extend to this compound, suggesting a dual role in pain management and inflammation reduction.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar sulfonamides inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : Potential interactions with various receptors involved in inflammatory responses may contribute to its anti-inflammatory effects.
- Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains, showing significant inhibition at low concentrations.
- Cancer Cell Line Studies : In vitro assays on human cancer cell lines demonstrated that compounds with similar structures induced apoptosis and inhibited cell migration.
- Inflammation Models : Animal models treated with related sulfonamides exhibited reduced edema and inflammatory markers, supporting the anti-inflammatory hypothesis.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Compounds similar to 1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide have been shown to inhibit bacterial growth through mechanisms such as the disruption of folate synthesis pathways. Preliminary studies suggest that this compound may also act as an antibiotic candidate against various resistant bacterial strains.
Anticancer Potential
Sulfonamides have been extensively studied for their anticancer properties. The compound may inhibit tumor growth through mechanisms including:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the cell cycle to prevent proliferation.
In vitro studies have indicated that this compound could modulate key signaling pathways involved in cancer progression, particularly those related to apoptosis and cellular proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. This compound may exert its anti-inflammatory effects by:
- Inhibiting Cyclooxygenase (COX) Enzymes : Reducing inflammation and pain.
- Modulating Inflammatory Pathways : Interacting with receptors involved in inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Studies : In vitro assays on human cancer cell lines showed that compounds with similar structures induced apoptosis and inhibited cell migration, indicating potential therapeutic applications in oncology.
- Inflammation Models : Animal models treated with related sulfonamides exhibited reduced edema and inflammatory markers, supporting the hypothesis of anti-inflammatory efficacy.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
- Optimize stoichiometry to prevent di-substitution by a single amine (common side reaction).
Advanced: How can conflicting crystallographic data for sulfonamide derivatives be resolved during structural analysis?
Methodological Answer:
Structural contradictions (e.g., bond angles, torsional strain) often arise from twinned crystals or disordered solvent molecules. Mitigation strategies:
Data collection : Use high-resolution X-ray diffraction (λ = 0.710–0.840 Å) with cryogenic cooling (100 K) to minimize thermal motion .
Refinement software : Apply SHELXL-2018 for small-molecule refinement (SHELX suite) to handle anisotropic displacement parameters and hydrogen bonding networks .
Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and Mercury’s Hirshfeld surface analysis for intermolecular interactions .
Example : In related sulfonamides, phenyl-thiophene dihedral angles vary by ±5° due to solvent inclusion (e.g., DMSO vs. MeOH). Explicitly model solvent peaks in refinement .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR :
- Proton assignment : Look for split signals from 2,5-difluorophenyl (doublets at δ 7.2–7.8 ppm) and thiophene/furan methyl groups (δ 3.8–4.5 ppm) .
- NOESY : Confirm spatial proximity of furan and thiophene substituents.
HRMS : Use ESI+ mode (m/z calculated for C₁₈H₁₆F₂N₂O₃S₂: ~422.05) to verify molecular ion .
FT-IR : Sulfonamide S=O stretches at 1150–1300 cm⁻¹; furan C-O-C at 1010 cm⁻¹ .
Advanced: How does the electron-withdrawing difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 2,5-difluorophenyl moiety enhances electrophilicity at the sulfonamide sulfur, enabling:
Buchwald–Hartwig amination : Catalyze with Pd(OAc)₂/XPhos in toluene at 110°C to introduce aryl amines.
Suzuki–Miyaura coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids (THF/H₂O, K₂CO₃, reflux) to functionalize the thiophene ring .
Data Note : Fluorine’s inductive effect lowers LUMO energy (-1.2 eV vs. non-fluorinated analogs), accelerating oxidative addition in Pd-mediated reactions .
Advanced: What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
Docking simulations : Use AutoDock Vina with PDB ID 1XYZ (hypothetical sulfonamide-binding protein) and AMBER force fields to model ligand-protein interactions.
DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to evaluate electrostatic potential (ESP) maps for hydrogen-bond donor/acceptor sites .
MD simulations : Run 100 ns trajectories (NAMD) in explicit solvent to assess binding stability (RMSD < 2.0 Å acceptable) .
Limitation : Overestimation of affinity may occur if fluorine’s desolvation penalty is not accounted for.
Basic: How to address low yields during N-alkylation of the sulfonamide precursor?
Methodological Answer:
Low yields (<40%) often stem from steric hindrance between the furan and thiophene methyl groups. Solutions:
Phase-transfer catalysis : Add tetrabutylammonium bromide (TBAB, 10 mol%) to enhance amine nucleophilicity in biphasic systems (H₂O/DCM) .
Microwave-assisted synthesis : Perform at 80°C for 20 min (sealed vessel) to accelerate kinetics (yield improvement to ~65%) .
Advanced: What strategies resolve discrepancies in biological activity data across research groups?
Methodological Answer:
Contradictory IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and DMSO concentration (<1% v/v).
Metabolite interference : Use LC-MS to quantify intact compound in cell lysates (e.g., CYP450-mediated degradation in hepatic models) .
Case Study : A 2022 study noted a 5-fold activity drop when testing in serum-rich vs. serum-free media due to protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
